Unveiling the Enigmatic Mechanism: A Technical Guide to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone Derivatives
Unveiling the Enigmatic Mechanism: A Technical Guide to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the plausible mechanism of action of the emerging class of compounds, 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives. While direct, comprehensive studies on this specific chemical series are nascent, this document synthesizes current knowledge from structurally related compounds to propose a scientifically grounded hypothesis of their biological function. By examining the constituent moieties—the propiophenone core, the 1,3-dioxane ring, and the 4'-fluoro substitution—we can infer a likely engagement with key neurological targets, offering a roadmap for future investigation and drug development.
Introduction: A Scaffold of Therapeutic Promise
The propiophenone scaffold is a privileged structure in medicinal chemistry, forming the backbone of various therapeutic agents with a wide range of biological activities, including antidepressant, antipsychotic, and neuroprotective effects.[1] The incorporation of a 1,3-dioxane ring can significantly modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and in some cases, directly contributing to its biological activity.[2][3] Furthermore, the strategic placement of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability and target affinity.
Given the established central nervous system (CNS) activity of many propiophenone derivatives, it is hypothesized that 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives are likely to act as modulators of key neurological targets. This guide will explore the evidence supporting two primary, non-mutually exclusive mechanisms of action: inhibition of monoamine oxidase B (MAO-B) and modulation of the sigma-1 (σ1) receptor.
Proposed Mechanism of Action: A Dual-Pronged Approach to Neuromodulation
Based on the structure-activity relationships of analogous compounds, we propose that 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives may exert their effects through a combination of MAO-B inhibition and sigma-1 receptor agonism.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidases are enzymes critical for the degradation of monoamine neurotransmitters.[4] MAO-B, in particular, is a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[4] The propiophenone core, especially when substituted, has been identified in potent and selective MAO-B inhibitors.[5][6]
The proposed mechanism involves the binding of the 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivative to the active site of the MAO-B enzyme. The fluorinated phenyl ring likely interacts with the aromatic cage of the active site, while the propiophenone backbone positions the molecule for effective inhibition. The 1,3-dioxane moiety may contribute to the overall binding affinity and selectivity. Inhibition of MAO-B would lead to an increase in the synaptic concentration of key neurotransmitters, such as dopamine, which is expected to have therapeutic benefits in conditions characterized by dopaminergic deficits.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for the initial characterization of these novel derivatives.
In Vitro Assays
This assay determines the inhibitory potential of the test compounds against MAO-A and MAO-B. [4][7][8] Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a fluorescent product, which is quantified.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate assay buffer (pH 7.4).
-
Prepare stock solutions of recombinant human MAO-A and MAO-B enzymes.
-
Prepare stock solutions of a suitable substrate (e.g., p-tyramine for both isoforms or benzylamine for MAO-B selectivity).
-
Prepare a stock solution of a fluorogenic probe (e.g., Amplex® Red) in DMSO.
-
Prepare a stock solution of HRP.
-
Prepare stock solutions of positive controls (e.g., clorgyline for MAO-A and selegiline for MAO-B).
-
Prepare serial dilutions of the 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound or positive/negative control.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and the HRP/fluorogenic probe mixture.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 585 nm Em for Amplex® Red) at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value for each compound against both MAO-A and MAO-B to determine potency and selectivity.
-
This assay measures the affinity of the test compounds for the sigma-1 receptor. [9][10][11][12] Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to the sigma-1 receptor in a membrane preparation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize a tissue source rich in sigma-1 receptors (e.g., guinea pig liver) in an ice-cold buffer. [10] * Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay (96-well plate format):
-
To each well, add the membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound or a known sigma-1 ligand for non-specific binding determination (e.g., haloperidol).
-
Incubate the plate for a specific time (e.g., 120 minutes) at 37°C to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Models
To investigate the potential anticonvulsant effects suggested by CNS activity, standard rodent models can be employed. [13][14][15][16] Models:
-
Maximal Electroshock (MES) Seizure Test: This model is predictive of efficacy against generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This model is predictive of efficacy against absence seizures.
General Procedure:
-
Administer the 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivative or vehicle control to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined pretreatment time, induce seizures using either electrical stimulation (MES) or a chemical convulsant (scPTZ).
-
Observe and score the seizure activity (e.g., presence or absence of tonic hindlimb extension in the MES test, or latency to and severity of clonic seizures in the scPTZ test).
-
Determine the dose at which the compound provides protection against seizures (ED₅₀).
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental protocols.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | MAO-B/A Selectivity Index | Sigma-1 Receptor Ki (nM) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| ... | ||||||
| Selegiline | >10,000 | ~10 | >1000 | N/A | ||
| (+)-Pentazocine | N/A | N/A | N/A | ~5 |
Conclusion and Future Directions
The 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone scaffold represents a promising starting point for the development of novel CNS-active agents. Based on the known pharmacology of its constituent chemical moieties, a dual mechanism of action involving MAO-B inhibition and sigma-1 receptor modulation is proposed. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive evaluation of these derivatives.
Future research should focus on synthesizing a library of analogs to establish clear structure-activity relationships for both proposed targets. Further in-depth studies, including enzyme kinetics for MAO inhibition and functional assays for sigma-1 receptor agonism, will be crucial to fully elucidate the mechanism of action. Ultimately, these investigations will determine the therapeutic potential of this exciting new class of compounds for the treatment of a range of neurological and psychiatric disorders.
References
-
Bio-protocol. (2021). Human Monoamine Oxidase Inhibition Assay. [Link]
-
Küçük, H. B., Yusufoğlu, A., Mataracı, E., & Döşler, S. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. Molecules, 16(8), 6784–6797. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules, 27(19), 6523. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 1.34.1–1.34.21. [Link]
-
Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 1701, 129–141. [Link]
-
Kumar, A., Singh, P., & Kumar, P. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & medicinal chemistry, 20(6), 2172–2179. [Link]
-
Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 749–761. [Link]
-
LookChem. (n.d.). PROPIOPHENONE. [Link]
-
Küçük, H. B., Yusufoğlu, A., Mataracı, E., & Döşler, S. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6784-6797. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
European Patent Office. (1991). Propiophenone derivatives and their preparation and pharmaceutical use. [Link]
-
Čarman, J., & Potočki, S. (2021). Behavioral manifestations of seizures in rodent models of epilepsy. Frontiers in behavioral neuroscience, 15, 709664. [Link]
-
Ivković, B. M., Nikolic, K., Ilić, B. B., Agbaba, D., Stark, H., & D’hooghe, M. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European journal of medicinal chemistry, 63, 239–255. [Link]
-
Pingali, H., Jain, M., Shah, S., Makadia, P., Zaware, P., Jamili, J., Sairam, K. V., Patil, P., Suthar, D., Giri, S., Patel, H., & Patel, P. (2010). Design and Synthesis of Novel 1,3-Dioxane-2-carboxylic Acid Derivatives as PPARα/γ Dual Agonists. Letters in Drug Design & Discovery, 7(6), 421-429. [Link]
-
O'Neill, M. J., & Tricklebank, M. D. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]
-
Shcherbakov, D. N., & Shcherbakova, I. V. (2022). Antibacterial Activity of Substituted 1,3-Dioxolanes. Pharmaceutical Chemistry Journal, 56(4), 453-456. [Link]
-
Schepmann, D., Engl, G., Kelkel, M., & Wünsch, B. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules (Basel, Switzerland), 25(17), 3929. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2021). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Wang, Z. M., Li, X. M., Xu, W., Li, F., Wang, J., Kong, L. Y., & Wang, X. B. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2149-2156. [Link]
-
Yilmaz, M., & Alp, A. (2017). Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test?. Epilepsy & behavior : E&B, 76, 122–128. [Link]
-
Toth, P., & Veszelka, S. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(2), 487. [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Dioxane-Fused Coumarins: From Synthesis to Biomedical Applications. Molecules, 28(18), 6545. [Link]
-
Laurini, E., Marson, D., & Pricl, S. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in chemistry, 7, 390. [Link]
-
Löscher, W., & Schmidt, D. (2011). Animal Models of Pharmacoresistant Epilepsy. In Epilepsy: The Intersection of Neurosciences, Biology, Mathematics, Engineering and Physics. CRC Press/Taylor & Francis. [Link]
-
Wang, Z. M., Li, X. M., Xu, W., Li, F., Wang, J., Kong, L. Y., & Wang, X. B. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2149-2156. [Link]
-
Romero, L., Zamanillo, D., & Merlos, M. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International journal of molecular sciences, 24(2), 1438. [Link]
-
Cignarella, G., Barlocco, D., Gaviraghi, G., & Pinna, G. A. (1988). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of medicinal chemistry, 31(4), 823–827. [Link]
-
Löscher, W. (2017). Animal Models Used in the Screening of Antiepileptic Drugs. Current topics in behavioral neurosciences, 31, 29–59. [Link]
-
Toth, P., & Veszelka, S. (2023). Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(2), 487. [Link]
-
Walsh Medical Media. (2023). Experimental Pharmacology: Exploring Drug Actions in Research. [Link]
-
Sci-Hub. (n.d.). 2′,4′-dihydroxy-3-(4-methoxyphenyl)-propiophenone. [Link]
-
Penas, C., Pascual-Lafuente, L., & Reig-Viader, R. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules (Basel, Switzerland), 27(19), 6524. [Link]
-
Wang, Z. M., Li, X. M., Xu, W., Li, F., Wang, J., Kong, L. Y., & Wang, X. B. (2015). Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2149-2156. [Link]
-
El-Sayed, M. A. A., & El-Gamal, M. I. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Journal of medicinal chemistry, 64(15), 10899–10931. [Link]
-
Rossi, D., & Gomeni, R. (2015). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 58(1), 115–136. [Link]
Sources
- 1. manavchem.com [manavchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. dspace.cuni.cz [dspace.cuni.cz]
- 16. academic.oup.com [academic.oup.com]
